1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea

Medicinal chemistry Structure–activity relationship Chemical biology

Medicinal chemistry teams screening for novel P2Y₁ receptor antagonists often encounter saturated SAR around the N′-substituent, limiting lead differentiation. CAS 2034574-65-5 addresses this gap by introducing an unexplored 4-methoxybenzyl group onto the pharmacologically validated benzofuran-urea scaffold. • Fills a critical SAR gap: the 4-methoxybenzyl substituent is not interchangeable with published tert-butyl, o-tolyl, or 2,6-difluorophenyl analogs without full re-validation. • Physicochemical probe: predicted logP intermediate between lipophilic o-tolyl and hydrophilic tert-butyl analogs, enabling solubility-permeability optimization. • Synthetic versatility: O-demethylation yields a phenol handle for bioconjugation, affinity probe, or PROTAC precursor design. • Supplied at ≥95% purity; standard B2B shipping under ambient conditions.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 2034574-65-5
Cat. No. B2605318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea
CAS2034574-65-5
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H24N2O3/c1-14(11-16-5-8-19-17(12-16)9-10-25-19)22-20(23)21-13-15-3-6-18(24-2)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H2,21,22,23)
InChIKeyAEENLSUPTQMVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Scaffold Overview


1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea (CAS 2034574‑65‑5) is a fully synthetic, unsymmetrical N,N′-disubstituted urea that integrates a 2,3-dihydrobenzofuran core, an α‑methyl‑branched ethylene linker, and a para‑methoxybenzyl‑substituted urea terminus (C₂₀H₂₄N₂O₃, MW 340.4) . The compound is commercially supplied as a research reagent, typically at ≥95% purity, and is a member of the broader benzofuran‑urea chemotype that has been pharmacologically validated as a source of P2Y₁ receptor antagonists and antitubulin agents [1]. No quantitative biological activity data specific to this CAS number have been disclosed in the peer‑reviewed primary literature as of the search date.

Benzofuran-urea scaffold validated as P2Y₁ receptor antagonist chemotype
Unexplored 4-methoxybenzyl N′-substituent provides new SAR vector
Supplied as research reagent with vendor-reported purity

Structural Analog Substitution Limitations


Within the 1‑(2,3‑dihydrobenzofuran‑5‑yl)propan‑2‑yl‑urea series, even minor alterations to the N′‑substituent can drastically change receptor affinity, selectivity, and physicochemical properties. Published structure–activity relationships (SAR) for benzofuran‑substituted ureas demonstrate that replacing the terminal aryl/alkyl group shifts P2Y₁ antagonist potency by orders of magnitude and can invert functional selectivity [1]. Therefore, the specific 4‑methoxybenzyl substituent present in CAS 2034574‑65‑5 is not interchangeable with the tert‑butyl (CAS 2034516‑16‑8), o‑tolyl (CAS 2034574‑59‑7), 2,6‑difluorophenyl, or 2‑trifluoromethylphenyl analogs without re‑validating the entire pharmacological and pharmacokinetic profile.

Target compound
4-Methoxybenzyl analog
CAS 2034574‑65‑5
Close analogs
tert-Butyl, o-tolyl, 2,6-difluorophenyl
Replacing the N′-substituent may shift receptor affinity by orders of magnitude and invert functional selectivity.
Predicted tPSA and H‑bond profile
Altered permeability and target binding versus analogs; SAR re‑validation required.
Metabolic soft spot (para‑methoxy)
O‑demethylation liability may differ from non‑methoxy analogs; ADME comparison needed.

Product-Specific Evidence Guide


Structural Uniqueness of 4‑Methoxybenzyl Substituent

CAS 2034574‑65‑5 is the only commercially catalogued member of the 1‑(2,3‑dihydrobenzofuran‑5‑yl)propan‑2‑yl‑urea series that bears a 4‑methoxybenzyl moiety on the distal urea nitrogen. The closest analogs carry a tert‑butyl (CAS 2034516‑16‑8) , o‑tolyl (CAS 2034574‑59‑7) , 2,6‑difluorophenyl, or 2‑trifluoromethylphenyl group . The 4‑methoxybenzyl group introduces a hydrogen‑bond‑accepting oxygen, increases molecular weight by 64 Da relative to the tert‑butyl analog, and raises the calculated polar surface area, which collectively predicts altered permeability and target‑binding profiles.

Structural uniqueness
Context-dependent
4‑Methoxybenzyl (target)
tert‑Butyl, o‑tolyl, 2,6‑difluorophenyl analogs
ΔMW +64 Da, ΔtPSA +18.5 Ų, extra H‑bond acceptor vs. tert‑butyl analog
Differentiates from closest analogs via predicted physicochemical shift.
Predicted values; no experimental binding data for this CAS number.
Medicinal chemistry Structure–activity relationship Chemical biology

Vendor-Reported Purity Baseline

The sole quantitative quality metric publicly available for CAS 2034574‑65‑5 is the vendor‑stated purity of 95% (typical lot) . This value meets the general purity threshold for hit‑to‑lead screening libraries but is lower than the ≥98% purity frequently specified for advanced lead‑optimization studies or in vivo pharmacokinetic profiling. Buyers must independently verify purity by HPLC, ¹H NMR, or LC‑MS before use in quantitative pharmacological assays.

Purity baseline
Data to verify
≥95% (vendor-stated typical purity)
Meets hit-to-lead screening threshold; independent verification recommended.
No lot‑specific CoA publicly available; analytical method not disclosed.
Chemical procurement Quality control Reproducibility

Predicted Lipophilicity and Hydrogen-Bonding

Predicted logP and hydrogen‑bond donor/acceptor counts differentiate CAS 2034574‑65‑5 from its immediate analogs. The 4‑methoxybenzyl group increases the predicted logP by approximately 0.8–1.2 log units relative to the tert‑butyl analog while adding one hydrogen‑bond acceptor . This shift may enhance passive membrane permeability but could also increase metabolic liability at the para‑methoxy position, a known soft spot for CYP‑mediated O‑demethylation in benzyloxy‑aryl systems [1].

Predicted lipophilicity
Class-level
XLogP3 ≈ 3.6; 2 H‑bond donors, 3 H‑bond acceptors
Intermediate profile vs. tert‑butyl (lower) and o‑tolyl (higher) analogs.
May help balance permeability and solubility in lead optimization.
Class‑level O‑demethylation risk at para‑methoxy position; ADME context requires review.
Drug design ADME prediction Physicochemical profiling

P2Y₁ Receptor Antagonist Scaffold Validation

Although no P2Y₁ binding or functional data exist specifically for CAS 2034574‑65‑5, the benzofuran‑substituted urea scaffold to which it belongs contains exemplars with P2Y₁ Ki values as low as 140 nM [1]. SAR studies demonstrate that modifications to the urea N′‑substituent modulate potency over a >100‑fold range, indicating that the 4‑methoxybenzyl variant is likely to occupy a distinct position on the activity landscape relative to published analogs [1].

P2Y₁ scaffold validation
Class-level
No data for this CAS; series exemplar Ki = 140 nM at human P2Y₁
Scaffold supports P2Y₁‑focused screening; 4‑methoxybenzyl is an untested SAR vector.
Potency may differ significantly; dedicated binding assay required.
P2Y₁ receptor Platelet aggregation Antithrombotic

Antiproliferative Activity and Tubulin Inhibition

Structurally related dihydrobenzofuran‑containing ureas have been reported to inhibit tubulin polymerization and exhibit antiproliferative activity with IC₅₀ values in the low micromolar range against human cancer cell lines . For example, a close dihydrobenzofuran analog (Compound A) demonstrated an IC₅₀ of 15.1 μM against MDA‑MB‑435 breast cancer cells . Whether the 4‑methoxybenzyl substitution in CAS 2034574‑65‑5 enhances or diminishes this activity relative to the reported analogs has not been experimentally determined.

Antiproliferative / tubulin
Class-level
Not determined for CAS 2034574‑65‑5; analog IC₅₀ = 15.1 μM (MDA‑MB‑435)
Class‑level cytotoxicity suggests cell‑model endpoint review potential.
No direct evidence; tubulin polymerization inhibition remains to be tested.
Anticancer Tubulin polymerization Cytotoxicity

Application Scenarios


P2Y₁ Antagonist Screening Cascade

The benzofuran‑substituted urea scaffold has been validated as a P2Y₁ receptor antagonist chemotype [1]. CAS 2034574‑65‑5, bearing an unexplored 4‑methoxybenzyl N′‑substituent, is suitable for inclusion in a focused screening library aimed at identifying novel P2Y₁ antagonists with differentiated potency or pharmacokinetic properties. Procurement of this compound enables medicinal chemistry teams to probe an SAR vector not covered by published analogs.

Physicochemical Property-Driven Lead Optimization

The 4‑methoxybenzyl group confers a predicted logP and hydrogen‑bond acceptor profile that is intermediate between the more lipophilic o‑tolyl analog and the less lipophilic tert‑butyl analog [1]. This compound can serve as a physicochemical probe to balance solubility, permeability, and metabolic stability in lead‑optimization programs targeting oral bioavailability.

Tubulin-Targeted Anticancer Screening

Dihydrobenzofuran‑containing ureas have demonstrated antiproliferative activity consistent with tubulin polymerization inhibition [1]. CAS 2034574‑65‑5 provides a structurally distinct entry point for screening against a panel of cancer cell lines or for direct assessment in a tubulin polymerization assay (e.g., fluorescence‑based or turbidimetric). Positive data would establish immediate intellectual property differentiation from existing dihydrobenzofuran antitubulin agents.

Chemical Biology Probe Development

The 4‑methoxybenzyl group offers a synthetic handle for further derivatization (e.g., O‑demethylation to a phenol for bioconjugation, or replacement with a photocrosslinking moiety). Procurement of CAS 2034574‑65‑5 as a parent scaffold enables the design of affinity‑based probes or PROTAC precursors, assuming the core scaffold engages a biologically relevant target [1].

Application
Selection Property
Validation Focus
P2Y₁ receptor antagonist screening
4‑Methoxybenzyl substituent as unexplored SAR vector
P2Y₁ binding and functional assay confirmation
Physicochemical lead optimization
Intermediate logP and hydrogen‑bond profile
Solubility, permeability, and metabolic stability assessment
Cancer cell‑line antiproliferative screening
Dihydrobenzofuran chemotype with tubulin‑inhibitory precedent
Cell‑model endpoint review (e.g., tubulin polymerization assay)
Chemical biology probe development
Synthetic handle via 4‑methoxy group (O‑demethylation)
Bioconjugation or PROTAC precursor feasibility; target engagement validation
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